

physicochemical properties of L-histidinol for research

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L-Histidinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidinol is a chiral amino alcohol that serves as a critical intermediate in the biosynthesis of L-histidine in prokaryotes, lower eukaryotes, and plants. Structurally, it is an analogue of L-histidine where the carboxylic acid group is reduced to a hydroxyl group. In the laboratory, **L-histidinol**, particularly in its dihydrochloride salt form, is a valuable tool for researchers. It is widely recognized for its ability to act as a reversible inhibitor of protein synthesis. This property allows for the selection of cultured cells with specific mutations and the synchronization of cell cycles. Its mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, which is essential for charging tRNA with histidine for protein translation. This guide provides a comprehensive overview of the core physicochemical properties of **L-histidinol**, detailed experimental protocols, and visualizations of its biological context to support its application in research and drug development.

Physicochemical Properties of L-Histidinol

The quantitative physicochemical data for **L-histidinol**, primarily referring to its more common dihydrochloride salt form, are summarized below for ease of reference and comparison.



Property	Value	References
IUPAC Name	(2S)-2-amino-3-(1H-imidazol- 5-yl)propan-1-ol	
Synonyms	(S)-Histidinol, β- Aminoimidazole-4-propanol	[1]
Molecular Formula	C ₆ H ₁₁ N ₃ O (Free Base) C ₆ H ₁₁ N ₃ O · 2HCl (Dihydrochloride)	[1]
Molecular Weight	141.17 g/mol (Free Base) 214.1 g/mol (Dihydrochloride)	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	198-201 °C (decomposes)	[1]
Solubility	Water: 50 mg/mL (Dihydrochloride) PBS (pH 7.2): ~10 mg/mL (Dihydrochloride) DMSO: ~5 mg/mL (Dihydrochloride)	[1][2]
Optical Rotation [α]D	-3.0° to -4.0° (c=1 in H ₂ O)	[3]
UV/Vis. (λmax)	210 nm	[2]
рКа	Imidazole side chain: ~6.0 (similar to Histidine)	

Biological Role and Signaling Pathways

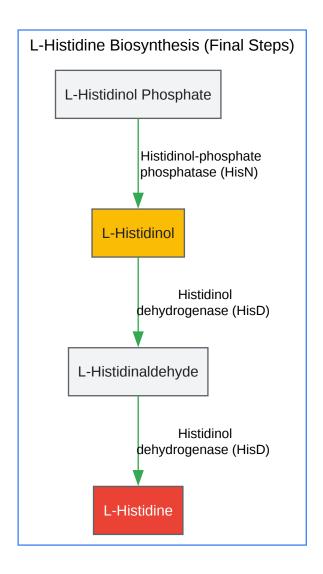
L-histidinol is a key intermediate in the L-histidine biosynthesis pathway, an essential metabolic route in many organisms. It is also a precursor to histamine, a vital biogenic amine.

L-Histidine Biosynthesis Pathway

L-histidinol is generated from **L-histidinol** phosphate and is subsequently oxidized to L-histidinaldehyde and then to L-histidine. This final two-step oxidation is catalyzed by the



enzyme histidinol dehydrogenase.[4][5]



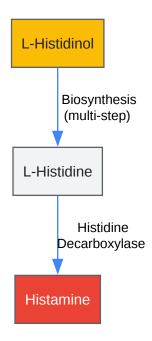
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Caption: Final steps of the L-histidine biosynthesis pathway featuring L-histidinol.

Relationship to Histamine

L-histidine, derived from **L-histidinol**, can be decarboxylated to form histamine, a key molecule in inflammatory responses and neurotransmission.





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Caption: Metabolic relationship between **L-histidinol**, L-histidine, and histamine.

Experimental Protocols

The following are representative protocols for the synthesis, analysis, and application of **L-histidinol** in a research setting.

Synthesis and Purification of L-Histidinol Dihydrochloride

This protocol is adapted from an improved synthesis method involving the reduction of monobenzoyl-L-histidine.[3]

- 1. Materials and Reagents:
- Monobenzoyl-L-histidine
- Tetrahydrofuran (THF), anhydrous
- Sodium bis(2-methoxyethoxy)aluminum hydride (e.g., Red-Al®), 70% solution in toluene
- Hydrochloric acid (HCl), concentrated



- Ethanol
- Drying agent (e.g., calcium chloride)
- Three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel
- 2. Procedure:
- Reduction:
 - Set up a dry three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel, protecting openings with drying tubes.
 - Suspend 30 g (0.12 moles) of monobenzoyl-L-histidine in 1.0 L of anhydrous THF and heat until most of it dissolves.
 - To this mixture, add 110 mL of a 70% solution of Red-Al® in toluene via the dropping funnel.
 - Reflux the resulting solution for two hours.
- · Hydrolysis and Purification:
 - Cool the reaction mixture to 0°C.
 - Carefully add concentrated HCl to hydrolyze the product and neutralize excess reducing agent.
 - Evaporate the solution to dryness under reduced pressure at approximately 35°C.
 - Dissolve the residue in a minimal amount of hot ethanol.
 - Filter the hot solution through a sintered glass funnel to remove insoluble salts.
 - Concentrate the filtrate until crystallization of L-histidinol dihydrochloride begins.
 - Cool the solution to induce further crystallization, collect the crystals by filtration, and wash with cold ethanol.



o Dry the crystals under vacuum.

Thin-Layer Chromatography (TLC) Analysis

This is a general procedure for the qualitative analysis of **L-histidinol**, for example, to monitor a synthesis reaction.

- 1. Materials and Reagents:
- TLC plates (silica gel coated)
- Developing chamber
- Mobile phase: A common solvent system for amino acids and their derivatives is nbutanol:acetic acid:water (e.g., 12:3:5 ratio).
- L-histidinol standard solution (1 mg/mL in water or methanol)
- Sample solution (dissolved in a volatile solvent)
- Ninhydrin spray reagent (for visualization)
- Capillary tubes for spotting
- · Hot plate or oven
- 2. Procedure:
- Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.
- On a silica TLC plate, lightly draw a pencil line about 1.5 cm from the bottom (the origin).
- Using a capillary tube, apply a small spot of the **L-histidinol** standard and the sample solution onto the origin line. Keep spots small and allow them to dry completely.
- Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
- Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top edge.
- Remove the plate and immediately mark the solvent front with a pencil.
- Dry the plate completely, using a hot plate or oven if necessary.



- Spray the plate evenly with ninhydrin reagent and heat it at ~110°C for 5-10 minutes until colored spots appear. **L-histidinol** will appear as a colored spot (typically purple-blue).
- Calculate the Retention Factor (Rf) value for the standard and sample spots (Rf = distance traveled by spot / distance traveled by solvent front) to confirm identity.

Inhibition of Protein Synthesis in Cultured Cells

This protocol outlines a general method to assess the inhibitory effect of **L-histidinol** on protein synthesis in a cell culture model.[6][7]

- 1. Materials and Reagents:
- Cultured mammalian cells (e.g., HeLa, L cells)
- Complete culture medium (with and without L-histidine)
- L-histidinol dihydrochloride stock solution (e.g., 100 mM in sterile water or PBS)
- Radioactively labeled amino acid (e.g., ³H-Leucine or ³⁵S-Methionine)
- Trichloroacetic acid (TCA), 10% solution
- Sodium hydroxide (NaOH), 0.1 M
- Scintillation fluid and vials
- Multi-well culture plates
- 2. Procedure:
- Seed cells in a multi-well plate and grow to a desired confluency.
- Prepare the treatment media. For the experiment, use a culture medium containing a low concentration of L-histidine (e.g., 5 μM) to sensitize the cells to the inhibitor.
- Aspirate the standard medium and wash the cells with a histidine-free medium.
- Add the treatment medium containing various concentrations of L-histidinol (e.g., 0, 0.05, 0.1, 0.5, 1 mM) to the wells.
- Incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibition to take effect.
- Add the radioactively labeled amino acid to each well and incubate for a short period (e.g., 15-60 minutes) to allow for incorporation into newly synthesized proteins.

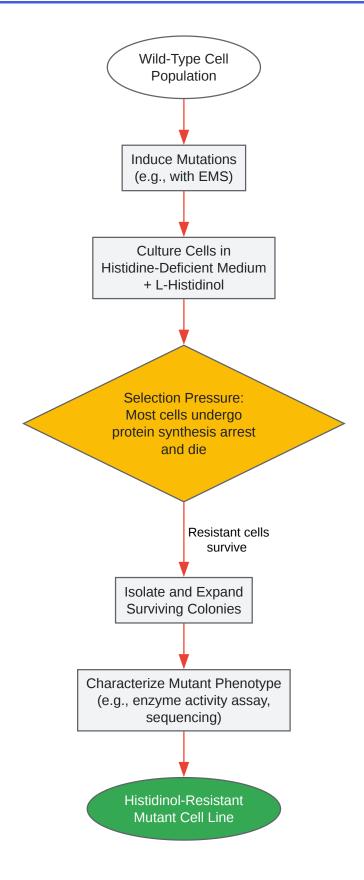


- To stop the incorporation, aspirate the medium and wash the cells with ice-cold PBS.
- Precipitate the proteins by adding cold 10% TCA to each well and incubating on ice for 30 minutes.
- Aspirate the TCA and wash the precipitate twice with cold 10% TCA to remove unincorporated labeled amino acids.
- Solubilize the protein precipitate by adding 0.1 M NaOH to each well.
- Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- The amount of radioactivity is proportional to the rate of protein synthesis. Compare the counts from **L-histidinol**-treated cells to the control to determine the extent of inhibition.

Experimental Workflow for Mutant Cell Selection

L-histidinol can be used to select for cells that have mutations in pathways that overcome the block in protein synthesis, such as those overproducing histidyl-tRNA synthetase.





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Caption: Workflow for selecting **L-histidinol** resistant mutant cell lines.



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